2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-6-10-7-16(15-14-10)8-11(17)13-9-4-2-1-3-5-9/h1-5,7H,6,8,12H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDLXEGZDJDSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12N4
- Molecular Weight : 216.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal membranes. This inhibition disrupts membrane integrity and function, leading to antifungal activity. Additionally, the compound may exhibit anticancer properties by modulating signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens:
| Pathogen Type | Pathogen Species | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Bacteria | Staphylococcus aureus | 20 | |
| Escherichia coli | 15 | ||
| Fungi | Candida albicans | 25 | |
| Aspergillus niger | 22 |
The compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell wall structure.
Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties. It was evaluated against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives including our compound in treating fungal infections. The study reported that compounds with similar structures exhibited enhanced antifungal activity compared to traditional antifungal agents like fluconazole. The results suggested that the incorporation of the aminomethyl group significantly improved the interaction with fungal targets.
Scientific Research Applications
Structure and Composition
The molecular formula for 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide is . Its structure features a triazole ring, which is known for its biological activity. The presence of the phenylacetamide moiety contributes to its chemical stability and potential bioactivity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with a similar triazole structure can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of membrane integrity .
Case Study:
A study conducted on a series of triazole derivatives revealed that modifications at specific positions on the triazole ring enhanced their antibacterial activity against resistant strains of Staphylococcus aureus .
Anticancer Properties
Triazole compounds have also been investigated for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
Case Study:
In vitro studies have shown that similar triazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest that the incorporation of the aminomethyl group enhances cytotoxicity by modulating apoptotic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles have been explored extensively. Compounds with a triazole scaffold have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Study:
A recent investigation into a related compound demonstrated significant reduction in inflammatory markers in a rat model of arthritis, suggesting that the triazole moiety plays a crucial role in mediating these effects .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Benzimidazole-Thiazole-Triazole Acetamides
Examples :
Key Differences :
Quinazoline-Triazole Acetamides
Key Differences :
Naphthalene-Triazole Acetamides
Key Differences :
Aryl-Substituted Triazole Acetamides
Examples :
- RRK-301 (): Morpholino-phenylamino-methyl substituent.
- 2eaa–j (): Methyl, methoxy, cyano, and heteroaryl substituents.
Key Differences :
- Electron-withdrawing groups (e.g., nitro, cyano) increase electrophilicity, while methoxy groups enhance solubility.
- Synthesis : High-yielding CuAAC (87–99% yields) under Sharpless click conditions .
Structural and Functional Analysis
Substituent Impact on Bioactivity
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide typically follows a modular approach:
- Formation of the N-phenylacetamide intermediate.
- Introduction of the azide group.
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.
- Functionalization of the triazole ring to introduce the aminomethyl substituent.
This approach leverages the robustness and regioselectivity of click chemistry to efficiently construct the triazole moiety.
Stepwise Preparation Details
Synthesis of N-phenylacetamide Intermediate
- Starting from aniline derivatives (such as p-phenylenediamine or substituted anilines), protection strategies are employed to selectively mono-protect amine groups using tert-butyloxycarbonyl (BOC) groups.
- The protected amine reacts with acyl chlorides (e.g., chloroacetyl chloride) to form the corresponding amide.
- Deprotection under acidic conditions yields the 4-amino-N-phenylacetamide intermediate.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Protection | p-phenylenediamine + 0.5 equiv. BOC2O in DCM, RT, 5 h | Mono-BOC protected amine | 63% |
| Amide formation | Mono-BOC amine + chloroacetyl chloride in DCM, 0 °C to RT, 5 h | N-BOC protected amide | Not specified |
| Deprotection | Acidification (e.g., HCl) | 4-amino-N-phenylacetamide | Not specified |
This sequence ensures selective functionalization of one amine group while preserving the other for further transformations.
Introduction of Azide Group and Formation of 1,2,3-Triazole
- The chloroacetamide intermediate is converted to the corresponding azide by nucleophilic substitution using sodium azide in a DMF/H2O solvent mixture.
- The azide then undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with phenylacetylene or other terminal alkynes to form the 1,4-disubstituted 1,2,3-triazole ring.
- The reaction is typically catalyzed by CuSO4·5H2O and sodium ascorbate as a reducing agent at elevated temperatures (~333 K) over 24-36 hours.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Azide formation | Chloroacetamide + NaN3 in DMF/H2O (1:1), RT | Azidoacetamide intermediate | Not specified |
| CuAAC | Azidoacetamide + phenylacetylene + CuSO4·5H2O + sodium ascorbate, 333 K, 36 h | 1,2,3-Triazole ring formation | 77.9% |
This click chemistry step is highly efficient and regioselective, producing the 1,4-disubstituted triazole as the major product.
Functionalization to Introduce Aminomethyl Group on Triazole
- The 4-position of the triazole ring is functionalized with an aminomethyl substituent.
- This can be achieved by reduction or substitution reactions on appropriate precursors or by using aminomethyl-containing alkynes or azides in the CuAAC step.
- Specific details on this step are less commonly reported but generally involve reductive amination or nucleophilic substitution on halomethyl-triazole intermediates.
Representative Synthetic Scheme Summary
| Step | Reactants | Key Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | p-Phenylenediamine | BOC2O, DCM | RT, 5 h | Mono-BOC protected amine |
| 2 | Mono-BOC amine + chloroacetyl chloride | DCM, 0 °C to RT | 5 h | N-BOC chloroacetamide |
| 3 | N-BOC chloroacetamide + acid | Acidification | RT | 4-amino-N-phenylacetamide |
| 4 | Chloroacetamide + NaN3 | DMF/H2O, RT | Several hours | Azidoacetamide |
| 5 | Azidoacetamide + phenylacetylene + CuSO4 + sodium ascorbate | 333 K, 36 h | 1,4-disubstituted 1,2,3-triazole | |
| 6 | Triazole intermediate + aminomethyl source | Reduction/substitution | Variable | This compound |
Research Findings and Analytical Data
- The synthesized compounds are typically characterized by ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
- Yields for the click chemistry step are generally high (~78% reported).
- The regioselectivity of the CuAAC reaction ensures exclusive formation of the 1,4-disubstituted triazole isomer.
- The presence of the aminomethyl group on the triazole ring enhances biological activity in related compounds, as suggested by antibacterial and pharmacological studies.
Notes on Alternative Synthetic Routes
- Other triazole synthesis methods involve thiosemicarbazide condensation or reactions with aldehydes and alkyl halides, but these primarily apply to 1,2,4-triazole isomers and differ structurally from the 1,2,3-triazole in the target compound.
- The CuAAC methodology remains the preferred route due to its mild conditions, high yield, and selectivity for 1,2,3-triazole derivatives.
Q & A
Q. What are the standard protocols for synthesizing 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide?
Methodological Answer: The compound is synthesized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a click chemistry approach. Key steps include:
- Reacting 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one (alkyne) with 2-azido-N-phenylacetamide (azide) in the presence of CuSO₄·5H₂O and sodium ascorbate as a reducing agent .
- Solvent systems like DMF:H₂O:n-Butanol (1:1:1) are used under ambient or reflux conditions (6–8 hours) .
- Purification involves recrystallization (e.g., ethanol) and TLC monitoring (hexane:ethyl acetate or dichloromethane:methanol) .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer: Structural validation requires a combination of:
- FT-IR : Confirms functional groups (e.g., C=O at ~1666 cm⁻¹, NH at ~3372 cm⁻¹) .
- ¹H/¹³C NMR : Identifies proton environments (e.g., triazole CH at δ 8.00 ppm, aromatic protons at δ 7.02–7.58 ppm) .
- Mass Spectrometry : Verifies molecular ion peaks (e.g., HRMS for exact mass) .
- Elemental Analysis : Assesses purity (e.g., deviations <2% for C/H/N) .
Advanced Research Questions
Q. How can regioselectivity challenges in CuAAC synthesis be mitigated?
Methodological Answer: Regioselectivity (1,4- vs. 1,5-triazole isomers) is influenced by:
- Catalyst Optimization : Use Cu(I) sources (e.g., CuBr) instead of Cu(II) to favor 1,4-regioselectivity .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating .
Q. How to address discrepancies in elemental analysis data during purity assessment?
Methodological Answer: Discrepancies (e.g., C: 62.06% calculated vs. 60.68% observed ) can arise from:
- Co-Crystallized Solvents : Use TGA (Thermogravimetric Analysis) to detect solvent residues.
- Supplementary Techniques :
- HPLC-PDA : Quantifies purity and identifies minor impurities .
- X-ray Crystallography : Resolves structural ambiguities (e.g., triazole substitution pattern) .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Methodological Answer: SAR studies require systematic modifications:
- Substituent Variation : Introduce electron-withdrawing (e.g., Br, Cl) or donating (e.g., OCH₃) groups on the phenyl ring to modulate electronic effects .
- Scaffold Hybridization : Combine with bioactive motifs (e.g., benzimidazole or thiazole) to enhance binding affinity .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins before synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
